molecular formula C9H10O4 B584084 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone CAS No. 7298-21-7

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone

Cat. No.: B584084
CAS No.: 7298-21-7
M. Wt: 182.175
InChI Key: FXGICCVSKDOLGT-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring

Scientific Research Applications

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Preparation Methods

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction of phenylacetic acid with methoxyphenol. In this reaction, phenylacetic acid first reacts with methanol to form a methyl ester, which then undergoes further reaction with methoxyphenol to produce the desired compound . Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the hydroxyl groups.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone:

Properties

IUPAC Name

1-(2,4-dihydroxy-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGICCVSKDOLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678737
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-21-7
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?

A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.

Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?

A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.

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